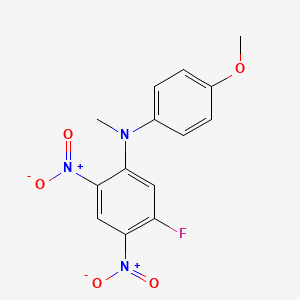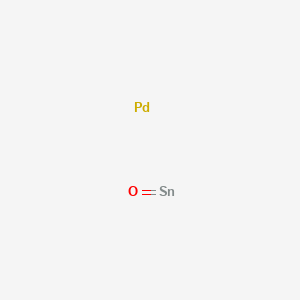![molecular formula C22H25N5O7 B14240237 2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine CAS No. 364337-87-1](/img/structure/B14240237.png)
2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine is a chemical compound that belongs to the class of nucleoside analogs It is structurally related to inosine, a nucleoside that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, selective acylation, and deprotection. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying nucleoside metabolism.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleoside metabolism, modulating signaling pathways, or inducing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyinosine: A related nucleoside analog with similar structural features but lacking the acylated amino group.
8-Azidoadenosine: Another nucleoside analog with modifications at the 8-position, used in biochemical studies.
2’-Deoxy-2-[(2-methylpropanoyl)amino]adenosine: A compound with a similar acylation pattern but different base structure.
Uniqueness
2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine is unique due to its specific acylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
364337-87-1 |
|---|---|
Molecular Formula |
C22H25N5O7 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-2-methyl-N-(2-phenoxyacetyl)propanamide |
InChI |
InChI=1S/C22H25N5O7/c1-12(2)21(32)26(16(30)10-33-13-6-4-3-5-7-13)22-25-18-19(23-11-24-20(18)31)27(22)17-8-14(29)15(9-28)34-17/h3-7,11-12,14-15,17,28-29H,8-10H2,1-2H3,(H,23,24,31)/t14-,15+,17+/m0/s1 |
InChI Key |
UGGPIVKBZIKTFZ-ZMSDIMECSA-N |
Isomeric SMILES |
CC(C)C(=O)N(C1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=CNC2=O)C(=O)COC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(=O)N(C1=NC2=C(N1C3CC(C(O3)CO)O)N=CNC2=O)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)


![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)

![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)




![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
